2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide 2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14528171
InChI: InChI=1S/C13H15N3O2S2/c1-16-12(18)10-7-4-2-3-5-8(7)20-11(10)15-13(16)19-6-9(14)17/h2-6H2,1H3,(H2,14,17)
SMILES:
Molecular Formula: C13H15N3O2S2
Molecular Weight: 309.4 g/mol

2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC14528171

Molecular Formula: C13H15N3O2S2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide -

Specification

Molecular Formula C13H15N3O2S2
Molecular Weight 309.4 g/mol
IUPAC Name 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C13H15N3O2S2/c1-16-12(18)10-7-4-2-3-5-8(7)20-11(10)15-13(16)19-6-9(14)17/h2-6H2,1H3,(H2,14,17)
Standard InChI Key KHMSSUQQKBQPES-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=C(N=C1SCC(=O)N)SC3=C2CCCC3

Introduction

The compound 2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic molecule with significant implications in medicinal chemistry. It belongs to the class of thienopyrimidines and is recognized for its diverse biological activities. The molecular formula of this compound is C13H15N3O2S2, and it has a molecular weight of 309.41 g/mol. Its unique structure includes various functional groups that contribute to its potential pharmacological properties.

Molecular Characteristics

The structural composition of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC13H15N3O2S2
Molecular Weight309.41 g/mol
CAS Number500188-71-6
Melting PointNot specified

The compound features a thienopyrimidine core that is substituted with a thioacetamide group. This structural arrangement is crucial for its biological activity and interaction with various biological targets.

Functional Groups

The presence of key functional groups such as thio (–S) and acetamide (–NHCOCH₃) enhances the reactivity and solubility of the compound in biological systems. The thienopyrimidine moiety is known for its ability to interact with enzymes and receptors, potentially leading to therapeutic effects.

Synthesis Methods

The synthesis of 2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo thieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of Thienopyrimidine Core: Initial reactions may involve the cyclization of appropriate precursors to form the thienopyrimidine structure.

  • Thio Group Introduction: A subsequent reaction introduces the thio group through methods such as nucleophilic substitution.

  • Acetamide Formation: The final step involves attaching the acetamide group to yield the target compound.

Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis process and ensure purity.

Biological Activity

Research indicates that compounds within the thienopyrimidine class exhibit various biological activities including:

  • Antimicrobial Effects: Some derivatives have shown significant antibacterial properties.

  • Anti-inflammatory Activity: Studies have demonstrated that related compounds can reduce inflammation in animal models.

Mechanism of Action

While the exact mechanism of action for 2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo thieno[2,3-d]pyrimidin-2-yl)thio)acetamide remains under investigation, it is believed to involve interactions with specific enzymes or receptors in cellular pathways.

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